molecular formula C15H10Cl2N4OS B2639513 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 848057-60-3

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2639513
CAS RN: 848057-60-3
M. Wt: 365.23
InChI Key: CZNMXKFZCHBDFA-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzyl group attached to a thiadiazole ring, which is further connected to a dichloropyridine ring via a carboxamide linkage .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the thiadiazole and pyridine rings suggests that the compound could have interesting electronic properties. The dichloro substituents on the pyridine ring could also significantly affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Thiadiazole Derivatives Synthesis

Thiadiazoles and related heterocyclic compounds are synthesized through various methods, demonstrating the versatility and potential of thiadiazole moieties in drug development and material science. For instance, the reaction of 1-chloro-1,4-diphenyl-2,3-diazabutadiene with thiosemicarbazide yields hydrochlorides of N2-acetyl- and N2-benzoyl-Δ2-1,3,4-thiadiazoline-4-carboxamide hydrazone, showcasing a method to synthesize triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles (Moss & Taylor, 1982).

Biological Activity

Novel heterocyclic compounds, including thiadiazole derivatives, exhibit antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For example, the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their evaluation against various bacteria and fungi suggest potential applications in addressing microbial resistance (Patel & Patel, 2015).

Anticancer Properties

Thiadiazole derivatives also demonstrate significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy. The synthesis and characterization of thiadiazole derivatives and their copper(II) complexes, for instance, revealed potent cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).

Chemical Synthesis and Material Science

The solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles demonstrates an environmentally friendly approach to synthesizing thiadiazole derivatives. This method highlights the potential of thiadiazoles in material science and pharmaceutical chemistry due to their rapid synthesis, high yield, and reduced environmental impact (Li et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNMXKFZCHBDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

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